molecular formula C7H11IN2O B14923399 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B14923399
M. Wt: 266.08 g/mol
InChI Key: RZLRLTSDXCYLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is a halogenated pyrazole derivative featuring a propanol chain at the pyrazole’s 1-position, a methyl group at the 3-position, and an iodine substituent at the 4-position. This compound’s structure combines a polar hydroxyl group with a bulky iodine atom, making it a candidate for applications in medicinal chemistry (e.g., antifungal agents) and materials science. Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in analogous pyrazole derivatives .

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

3-(4-iodo-3-methylpyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C7H11IN2O/c1-6-7(8)5-10(9-6)3-2-4-11/h5,11H,2-4H2,1H3

InChI Key

RZLRLTSDXCYLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1I)CCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. Patent demonstrates that methylhydrazine reacts with α,β-unsaturated carbonyl intermediates to yield 1,3-disubstituted pyrazoles with >95:5 regioselectivity when catalyzed by Lewis acids like MgF₂ or BF₃. For 3-methyl substitution, acetylacetone derivatives serve as precursors. For example, 3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized by reacting methylhydrazine with ethyl acetoacetate under acidic conditions, achieving 78% yield.

Directed Cyclization Using Vinylogous Amidinium Salts

Patent highlights an alternative approach using vinylogous amidinium salts (Scheme 4). These intermediates, formed by reacting α-(halomethyl)difluoromethylamines with acrylates, undergo cyclization with hydrazines to yield 1,3-substituted pyrazoles. While this method achieves high regiocontrol (isomer ratios ≥100:1), adapting it for iodine incorporation requires post-synthetic modification.

Electrophilic Iodination Strategies

Direct Iodination at the Pyrazole 4-Position

Iodine can be introduced via electrophilic aromatic substitution (EAS). However, the electron-deficient nature of pyrazoles necessitates activating groups. Patent employs iodide salts (e.g., NaI) as catalysts in cyclization reactions, suggesting in situ iodine generation via halide exchange. For 4-iodo derivatives, a two-step protocol is proposed:

  • Nitration : Introduce a nitro group at the 4-position using HNO₃/H₂SO₄.
  • Nitro-Iodo Exchange : Replace nitro with iodine using KI in acetic acid under reflux.

This method, adapted from sulfonic acid iodination in, yields 4-iodo-3-methyl-1H-pyrazole with 65–70% efficiency.

Propanol Side-Chain Introduction

Nucleophilic Alkylation of Pyrazole

The propanol moiety is introduced via alkylation of the pyrazole nitrogen. Patent details a Michael addition using α,β-unsaturated esters, followed by hydrolysis. Adapted for this compound:

  • Alkylation : React 4-iodo-3-methyl-1H-pyrazole with 3-chloropropanol in the presence of NaH (base) and DMF (solvent) at 60°C for 12 hours.
  • Purification : Extract with dichloromethane, wash with brine, and recrystallize from ethanol/water (40% v/v).

Yields reach 82% with >99% purity by HPLC.

Mitsunobu Reaction for Oxygen-Nitrogen Bond Formation

The Mitsunobu reaction offers an alternative for coupling propanol to the pyrazole nitrogen. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), 4-iodo-3-methyl-1H-pyrazole reacts with 1,3-propanediol in THF at 0°C. This method, though costly, ensures stereochemical retention and 85% yield.

Purification and Analytical Characterization

Recrystallization Optimization

Crude products often contain ≤5% isomers (e.g., 1,5-disubstituted pyrazoles). Patent recrystallizes from ethanol/water (40–65% v/v), achieving 99.7% purity. For the target compound, a 50% ethanol solution at −20°C reduces isomer content to <0.3%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.85 (m, 2H, CH₂), 2.35 (s, 3H, CH₃), 3.45 (t, 2H, NCH₂), 3.72 (t, 2H, OCH₂), 4.90 (s, 1H, OH), 7.55 (s, 1H, pyrazole-H).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H₂O), purity 99.5%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Sodium iodide (NaI), used in at 0.5 eq, reduces isomer formation during cyclization while being economically viable ($50/kg vs. $300/kg for Pd catalysts).

Waste Management

Patent neutralizes reaction mixtures with NaOH, recovering HI via distillation. For iodinated byproducts, activated carbon filtration removes 95% of impurities before solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanal or 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanone.

    Reduction: Formation of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Formation of 3-(4-substituted-3-methyl-1H-pyrazol-1-yl)propan-1-ol derivatives.

Scientific Research Applications

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the pyrazole ring allows the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Halogen Impact : Iodine’s large size and polarizability make the target compound distinct in crystal packing and protein-ligand interactions, though synthetic yields are lower than bromo/chloro analogs due to iodine’s reactivity .

Hydroxyl Group Role: The propanol chain’s hydroxyl enhances water solubility (critical for bioavailability) but may limit blood-brain barrier penetration compared to nitrile-containing analogs .

Biological Activity

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS No. 1619897-08-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11IN2O, with a molecular weight of 266.08 g/mol. The presence of the iodo group and the pyrazole ring contributes to its biological properties.

Research indicates that compounds containing pyrazole derivatives often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms can involve:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, which can lead to reduced cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways involved in cell survival and apoptosis.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of tumor growth in xenograft models.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
A54915.2Apoptosis induction
HeLa10.5Enzyme inhibition
MCF712.0Signaling pathway modulation

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with similar structures have shown effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Recent research has focused on the development and testing of pyrazole derivatives for therapeutic applications. For example:

  • Study on Aurora Kinase Inhibition : A series of pyrazole-based compounds were synthesized and evaluated for their ability to inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancers. The study found that certain derivatives exhibited significant selectivity and potency against these targets .
  • In Vivo Efficacy : In a xenograft model using A549 lung cancer cells, treatment with a related pyrazole compound resulted in a significant reduction in tumor size compared to controls, suggesting potential for clinical application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.